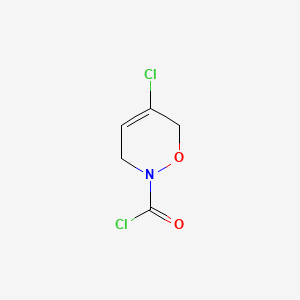
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a chloro substituent and a carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through various methods, including:
(4+2) Cycloaddition: This method involves the reaction of nitroso compounds with conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the desired oxazine compound.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for high yield and purity. The use of solid-phase synthesis is also common, allowing for the efficient production of stereo- and regioisomers .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reductive cleavage of the N–O bond leads to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles, leading to a variety of substituted oxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxone.
Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: Various substituted oxazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of bioactive derivatives. The presence of the carbonyl chloride group allows for further functionalization, enhancing its reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydro-2H-1,2-oxazine: Lacks the chloro and carbonyl chloride substituents, making it less reactive.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur atom and exhibits different biological activities.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: Contains a benzimidazole ring and different substituents, leading to distinct chemical properties.
Uniqueness
The presence of both a chloro substituent and a carbonyl chloride group in 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride makes it a highly versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form bioactive derivatives sets it apart from similar compounds .
Propiedades
Número CAS |
124739-92-0 |
|---|---|
Fórmula molecular |
C5H5Cl2NO2 |
Peso molecular |
182 |
Nombre IUPAC |
5-chloro-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO2/c6-4-1-2-8(5(7)9)10-3-4/h1H,2-3H2 |
Clave InChI |
PEZMRGIQMVMUOU-UHFFFAOYSA-N |
SMILES |
C1C=C(CON1C(=O)Cl)Cl |
Sinónimos |
2H-1,2-Oxazine-2-carbonyl chloride, 5-chloro-3,6-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















